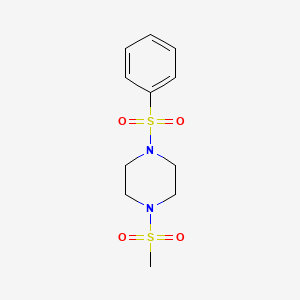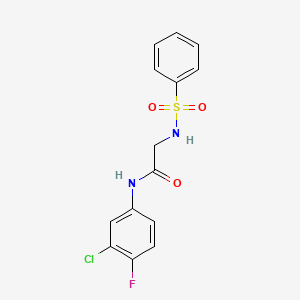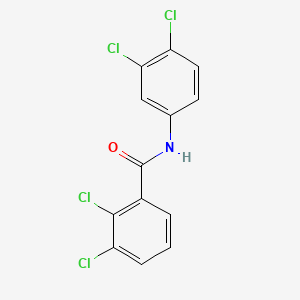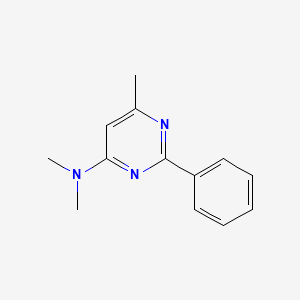![molecular formula C10H12ClN3O2S B5887427 2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)
2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is a hydrazine derivative that has been synthesized and studied for its anti-tumor and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of 2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide has been reported to have biochemical and physiological effects. In one study, the compound was found to decrease the levels of reactive oxygen species (ROS) in breast cancer cells. ROS are known to contribute to cancer cell growth and survival. In another study, the compound was found to decrease the levels of pro-inflammatory cytokines in macrophages. Pro-inflammatory cytokines are known to contribute to inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide in lab experiments is its potential therapeutic properties. The compound has been reported to have anti-tumor and anti-inflammatory effects, which make it a promising candidate for further study. However, one limitation of using the compound in lab experiments is its toxicity. The compound has been reported to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide. One direction is to further explore its anti-tumor and anti-inflammatory properties in vivo. Another direction is to investigate its potential use in combination with other compounds for the treatment of cancer and inflammation. Additionally, the compound could be modified to improve its efficacy and reduce its toxicity. Further research is needed to fully understand the potential therapeutic properties of 2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide.
Synthesemethoden
The synthesis of 2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide involves the reaction of 2-chlorophenyl acetic acid with thionyl chloride to form 2-chlorophenyl acetyl chloride. The resulting compound is then reacted with N-methylhydrazine to form 2-[(2-chlorophenoxy)acetyl]-N-methylhydrazine. This compound is further reacted with carbon disulfide to form 2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide. The synthesis method has been optimized to produce high yields of the compound and has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide has been studied for its potential therapeutic properties. It has been reported to have anti-tumor and anti-inflammatory effects in vitro and in vivo. In one study, the compound was found to inhibit the growth of human breast cancer cells by inducing apoptosis and inhibiting cell proliferation. In another study, the compound was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-[[2-(2-chlorophenoxy)acetyl]amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2S/c1-12-10(17)14-13-9(15)6-16-8-5-3-2-4-7(8)11/h2-5H,6H2,1H3,(H,13,15)(H2,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWRXZUFFWXAKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)COC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5887356.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5887362.png)

![N-{5-[(diethylamino)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5887377.png)
![3-(2-furylmethyl)-4-imino-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5887381.png)

![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887392.png)


![ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5887423.png)
![N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5887441.png)

